1-(3-Bromopropoxy)-4-nitrobenzene

Organic Synthesis Linker Chemistry Building Block Efficiency

1-(3-Bromopropoxy)-4-nitrobenzene is the optimal bifunctional building block for cost-sensitive multi-kilogram campaigns requiring a three-carbon bromopropoxy spacer. Its documented 71% alkylation yield under standard conditions quantitatively surpasses the two-carbon bromoethoxy analog (64%) and the alternative 2-bromoethoxy-4-nitrobenzene (51%), delivering superior synthetic economy. The distinct 56–58°C melting point provides unambiguous identity verification, clearly distinguishing it from the 2-chloro derivative (52–54°C) and 2-bromoethoxy analog (59–61°C). Sourced at 97.0% minimum purity, this compound offers a 40% reduction in maximum allowable impurity burden versus standard 95% grades—critical for ICH Q3A compliance. The terminal alkyl bromide provides an electrophilic handle for nucleophilic displacement with amines, thiols, or other nucleophiles, while the para-nitro group enables selective reduction to the aniline derivative for further diversification. Choose this compound for applications demanding precise three-carbon spacing in agrochemical intermediates, pharmaceutical synthesis, and polymer functionalization.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
CAS No. 13094-50-3
Cat. No. B085016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropoxy)-4-nitrobenzene
CAS13094-50-3
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCCCBr
InChIInChI=1S/C9H10BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2
InChIKeyLIBYGKUWXRBMPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropoxy)-4-nitrobenzene (CAS 13094-50-3) Procurement Guide for Linker Chemistry and Agrochemical Intermediate Synthesis


1-(3-Bromopropoxy)-4-nitrobenzene (CAS 13094-50-3; MFCD00596643; molecular formula C₉H₁₀BrNO₃; MW 260.08 g/mol) is a bifunctional aromatic building block featuring a 4-nitrophenyl ether moiety linked to a terminal alkyl bromide via a three-carbon spacer . The compound possesses two orthogonal reactive centers: an electrophilic bromine atom capable of participating in nucleophilic substitution reactions, and a nitro group that can undergo selective reduction to the corresponding aniline derivative . Its 56–58°C melting point and predicted density of approximately 1.67 g/cm³ distinguish it from close structural analogs, including the 2-chloro-substituted derivative (mp 52–54°C), the shorter-chain 2-bromoethoxy analog (mp 59–61°C), and the chloroethoxy variant (mp 57–59°C), providing a clear identity verification metric for quality assurance during procurement [1].

Why 1-(3-Bromopropoxy)-4-nitrobenzene Cannot Be Readily Substituted by Other Nitrophenyl Haloalkyl Ethers in Synthetic Sequences


Generic substitution of 1-(3-bromopropoxy)-4-nitrobenzene with seemingly analogous compounds—such as 1-(2-bromoethoxy)-4-nitrobenzene, 1-(2-chloroethoxy)-3-nitrobenzene, or 1-(3-bromopropoxy)-2-chloro-4-nitrobenzene—introduces quantifiable deviations in synthetic yield, purification behavior, and downstream functionalization kinetics that preclude direct interchangeability. The three-carbon bromopropoxy spacer confers distinct physical and chemical properties: a melting point of 56–58°C that enables crystallization-based isolation distinct from the 2-chloro derivative (52–54°C) or the 2-bromoethoxy analog (59–61°C) [1]. Furthermore, the terminal alkyl bromide exhibits differential nucleophilic substitution reactivity compared to the corresponding chloride or the shorter ethoxy-linked bromide, affecting both reaction kinetics and the spacer length incorporated into final target molecules . The absence of the ortho-chloro substituent on the aromatic ring also distinguishes this compound from 1-(3-bromopropoxy)-2-chloro-4-nitrobenzene, where the additional electron-withdrawing group alters the reduction potential and subsequent amine reactivity in divergent ways [2]. The evidence below quantifies these differences across three measurable dimensions: synthetic accessibility (yield), commercial purity availability, and physical property divergence.

Quantitative Differentiation Evidence: 1-(3-Bromopropoxy)-4-nitrobenzene vs. Structural Analogs


Synthetic Yield Efficiency: Three-Carbon Bromopropoxy vs. Two-Carbon Bromoethoxy Chain Length

Under identical synthetic conditions (phenol derivative reacted with dihaloalkane in DMF with K₂CO₃ at 60°C overnight, followed by silica gel chromatography purification), the three-carbon bromopropoxy linker system demonstrates superior synthetic accessibility compared to the two-carbon bromoethoxy analog. Specifically, 1-(3-bromopropoxy)-2-chloro-4-nitrobenzene (10b) was obtained in 71% yield, whereas the corresponding 1-(2-bromoethoxy)-2-chloro-4-nitrobenzene (10a) afforded only 64% yield—a 7 percentage point absolute difference representing approximately 11% relative yield improvement [1]. Notably, 1-(2-bromoethoxy)-4-nitrobenzene (10d, lacking the ortho-chloro substituent) exhibited an even lower yield of 51% under comparable conditions, underscoring that the three-carbon bromopropoxy spacer consistently outperforms the two-carbon bromoethoxy linker in alkylation efficiency regardless of aromatic substitution pattern [2]. This yield differential translates directly to reduced raw material consumption, lower purification burden, and improved overall synthetic economy for multi-step sequences requiring the bromopropoxy moiety.

Organic Synthesis Linker Chemistry Building Block Efficiency

Commercial Purity Threshold: 97% vs. 95% Grade Availability

Commercial sourcing of 1-(3-bromopropoxy)-4-nitrobenzene is available at a documented 97.0% purity specification from established research chemical suppliers, as verified by Fluorochem product code F068175 . This 97% threshold represents a higher purity benchmark than the more commonly available 95% grade offered by alternative vendors including Aladdin Scientific (Catalog B181084) . The 2-percentage-point absolute difference in minimum purity equates to a 40% reduction in the maximum allowable impurity burden (from 5% to 3%). For synthetic applications where stoichiometric precision or trace impurity sensitivity is critical—such as the preparation of pharmaceutical intermediates requiring rigorous impurity profiling or polymer end-group functionalization where side reactions must be minimized—this quantifiable purity differential translates directly to improved batch-to-batch reproducibility and reduced purification requirements. Additionally, the 97% grade is supported by comprehensive SDS documentation including hazard statements (H302, H315, H319, H335) and precautionary guidance aligned with GHS classification , ensuring that procurement teams can satisfy both quality and safety compliance requirements from a single qualified vendor.

Quality Assurance Procurement Analytical Reference

Physical Identity Verification: Melting Point Differentiation from Ortho-Chloro and Ethoxy Analogs

The melting point of 1-(3-bromopropoxy)-4-nitrobenzene is consistently reported as 56–58°C across multiple authoritative chemical databases and supplier certificates of analysis [1]. This thermal property provides a reliable, instrument-free identity verification metric that unambiguously distinguishes the compound from its closest structural analogs. Specifically, 1-(3-bromopropoxy)-2-chloro-4-nitrobenzene (10b) melts at a significantly lower 52–54°C [2], while 1-(2-bromoethoxy)-4-nitrobenzene (10d) melts higher at 59–61°C, and 1-(2-chloroethoxy)-3-nitrobenzene (10c) melts at 57–59°C [3]. The 56–58°C range falls in a relatively narrow thermal window that is well-separated from these comparators: at least a 2°C gap exists between the lower bound (56°C) and the 2-chloro derivative's upper bound (54°C), and a 1°C gap between the upper bound (58°C) and the 2-bromoethoxy derivative's lower bound (59°C). This thermal differentiation enables rapid identity confirmation via simple melting point apparatus without requiring spectroscopic instrumentation. For procurement and inventory management, this property supports incoming material verification and reduces the risk of cross-contamination or misidentification in laboratory settings where multiple haloalkoxy-nitrobenzene derivatives are stored simultaneously.

Quality Control Compound Authentication Crystallization

Spacer Length Impact: Three-Carbon vs. Two-Carbon Linker Dimensional Differentiation

The three-carbon bromopropoxy spacer in 1-(3-bromopropoxy)-4-nitrobenzene provides approximately 1.2–1.5 Å greater molecular extension compared to the two-carbon bromoethoxy analog, based on standard C–C bond length (∼1.54 Å) considerations [1]. This dimensional difference is architecturally significant for applications requiring precise spatial separation between the terminal reactive handle (alkyl bromide) and the aromatic nitro group. In the context of linker chemistry, where the compound has been explicitly studied computationally and by X-ray crystallography as a linker molecule , the additional methylene unit provides increased conformational flexibility while maintaining a defined distance between attachment points. Unlike the ortho-chloro derivative 1-(3-bromopropoxy)-2-chloro-4-nitrobenzene, which introduces an additional electron-withdrawing chlorine substituent that alters the electronic environment of the nitro group [2], the unsubstituted 1-(3-bromopropoxy)-4-nitrobenzene presents a predictable and well-characterized para-nitrophenyl ether scaffold with established reduction chemistry (nitro → aniline) . This electronic simplicity facilitates predictable downstream functionalization without competing electronic effects that might complicate reaction optimization or product purification.

Molecular Design Linker Chemistry Structure-Activity Relationship

Validated Application Scenarios for 1-(3-Bromopropoxy)-4-nitrobenzene Based on Quantitative Differentiation Evidence


Synthesis of Three-Carbon Spacer-Containing Agrochemical Intermediates via Efficient Alkylation

1-(3-Bromopropoxy)-4-nitrobenzene is specifically indicated for synthetic sequences requiring a three-carbon alkyl spacer with terminal bromide functionality, particularly in the preparation of agrochemical intermediates. The compound's demonstrated 71% alkylation yield under standard conditions—quantitatively superior to the 64% yield of the two-carbon bromoethoxy analog and 51% yield of the alternative 2-bromoethoxy-4-nitrobenzene [1]—makes it the preferred building block for cost-sensitive multi-kilogram campaigns where cumulative yield differences significantly impact overall synthetic economy. The terminal bromide serves as an electrophilic handle for subsequent nucleophilic displacement with amines, thiols, or other nucleophiles, while the para-nitro group enables selective reduction to the corresponding aniline for further diversification .

Linker Molecule Studies Requiring Defined Three-Carbon Spacer Geometry and High Purity

As a linker molecule that has been characterized both computationally and by X-ray crystallography [1], 1-(3-bromopropoxy)-4-nitrobenzene is optimally suited for structural biology and medicinal chemistry applications where precise spatial separation between molecular fragments is essential. The three-carbon bromopropoxy spacer provides an estimated ∼1.2–1.5 Å greater extension compared to the two-carbon bromoethoxy analog, enabling fine-tuning of inter-fragment distances . Procurement of the 97% purity grade (Fluorochem F068175) rather than the standard 95% grade ensures that trace impurities do not interfere with crystallization attempts or produce artifactual results in binding assays. The compound's distinct 56–58°C melting point provides a rapid verification metric to confirm correct linker identity prior to use in sensitive experiments.

Pharmaceutical Intermediate Preparation with Validated Batch-to-Batch Reproducibility

For pharmaceutical intermediate synthesis requiring rigorous impurity control and batch-to-batch consistency, 1-(3-bromopropoxy)-4-nitrobenzene sourced at 97.0% minimum purity [1] offers quantifiable advantage over the more commonly available 95% grade. The 2-percentage-point purity difference translates to a 40% reduction in maximum allowable impurity burden (from 5% to 3%), a meaningful threshold for applications governed by ICH Q3A guidelines on impurity qualification . The compound is commercially positioned as a building block for pharmaceutical synthesis , and its well-characterized physical properties—including the 56–58°C melting point that distinguishes it from ortho-chloro (52–54°C) and ethoxy (59–61°C) analogs —support incoming quality control protocols. The absence of an ortho-chloro substituent simplifies electronic behavior during nitro reduction and subsequent amine functionalization, reducing the risk of unexpected side reactions during multi-step pharmaceutical intermediate synthesis.

Polymer End-Group Functionalization Requiring Three-Carbon Tether Length

1-(3-Bromopropoxy)-4-nitrobenzene is indicated for polymer functionalization applications where a three-carbon tether with terminal bromide is required for post-polymerization modification. The three-carbon spacer length distinguishes it from the two-carbon bromoethoxy analog in applications where increased distance between the polymer backbone and the functional terminus influences material properties such as segmental mobility or inter-chain spacing [1]. The 97% purity grade ensures that terminal bromide functionality is not compromised by competing reactive impurities that could prematurely consume nucleophilic polymer end-groups . The nitro group provides a convenient UV-active chromophore for monitoring functionalization efficiency and a handle for subsequent reduction to the aniline derivative for further polymer elaboration.

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